(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl (Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 94732-94-2
VCID: VC17002598
InChI: InChI=1S/C21H15BrCl2/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13-
SMILES:
Molecular Formula: C21H15BrCl2
Molecular Weight: 418.1 g/mol

(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl

CAS No.: 94732-94-2

Cat. No.: VC17002598

Molecular Formula: C21H15BrCl2

Molecular Weight: 418.1 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl - 94732-94-2

Specification

CAS No. 94732-94-2
Molecular Formula C21H15BrCl2
Molecular Weight 418.1 g/mol
IUPAC Name 1-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]-4-chlorobenzene
Standard InChI InChI=1S/C21H15BrCl2/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13-
Standard InChI Key UHMITVQUNZOQJG-BKUYFWCQSA-N
Isomeric SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of the compound is C₂₁H₁₄BrCl₂, with a molecular weight of 416.65 g/mol. Its IUPAC name explicitly defines the connectivity: a biphenyl core substituted at the 4- and 4'-positions with chlorine atoms, bridged by a (Z)-configured propenyl group bearing a bromine atom at the 3-position and a 4-chlorophenyl moiety at the 1-position. Key structural attributes include:

  • Stereochemistry: The Z configuration of the propenyl double bond imposes spatial constraints, influencing intermolecular interactions and crystallographic packing.

  • Halogen Placement: Bromine and chlorine atoms introduce steric bulk and electronic effects, altering reactivity and stability.

  • Biphenyl System: The two phenyl rings are likely non-coplanar due to steric hindrance, with torsion angles dependent on substitution patterns .

Comparisons to structurally analogous chalcones, such as (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, reveal that dihedral angles between aromatic rings in such systems typically range from 24° to 46°, impacting conjugation and optical properties .

Structural and Spectroscopic Characterization

Crystallographic Data

Although single-crystal X-ray data for this compound is unavailable, related structures provide insights:

ParameterValue (Related Compound) Inferred Value for Target Compound
Dihedral Angle (Aromatic Rings)46.2°38–50° (est.)
C=C Bond Length1.34 Å~1.33–1.35 Å
C-Br Bond Length1.89 Å~1.88–1.91 Å

Weak C–H···π interactions, as observed in chalcone derivatives , likely stabilize the crystal lattice.

Spectroscopic Profiles

  • ¹H NMR: Expected signals include:

    • δ 6.8–7.5 ppm (aromatic protons, multiplet).

    • δ 6.2–6.4 ppm (propenyl CH=, doublet, J ≈ 12 Hz).

  • ¹³C NMR: Peaks near δ 122–140 ppm for sp² carbons and δ 90–100 ppm for the C-Br bond.

  • IR: Stretches at 1650 cm⁻¹ (C=C), 750 cm⁻¹ (C-Cl), and 550 cm⁻¹ (C-Br).

Physicochemical Properties

PropertyValue
Melting Point125–130°C (est.)
SolubilityLow in H₂O; soluble in DCM
StabilityLight-sensitive; store inert

The bromine and chlorine atoms enhance molecular weight and polarizability, increasing lattice energy and melting point relative to non-halogenated analogues .

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